Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Description
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 156782-68-2, 19656-83-8; MFCD09953400) is a piperidine derivative with a molecular formula of C₁₉H₂₀FNO₃ and a molecular weight of 329.371 g/mol . Its IUPAC name is benzyl 4-(4-fluorophenyl)-4-hydroxy-1-piperidinecarboxylate, featuring a hydroxyl group and a 4-fluorophenyl substituent at the 4-position of the piperidine ring. This compound is widely used as a synthetic intermediate in medicinal chemistry due to its dual functional groups (hydroxyl and fluorophenyl), which enable diverse derivatization strategies .
Properties
IUPAC Name |
benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUMKHLUSMCQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622404 | |
| Record name | Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156782-68-2 | |
| Record name | Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving precursors like 1,5-diaminopentane.
- Introduction of the Fluorophenyl Group : This is commonly done via nucleophilic aromatic substitution using 4-fluorobenzyl chloride.
- Hydroxylation : The introduction of the hydroxyl group can be performed using reagents such as hydrogen peroxide.
- Esterification : The final step involves esterifying the piperidine derivative with benzyl chloroformate to yield the target compound.
Chemical Reactions
This compound can undergo various reactions:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl derivatives.
- Reduction : Carbonyl groups can be reduced back to hydroxyls using reducing agents like sodium borohydride.
- Substitution Reactions : The benzyl group is amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory and Analgesic Effects : Studies indicate that compounds with similar structures may exhibit significant anti-inflammatory properties, making them candidates for pain management therapies.
- Pharmaceutical Intermediates : This compound serves as an intermediate in the synthesis of various pharmaceuticals, including antidepressants like paroxetine, which is structurally related due to the presence of the fluorophenyl group .
Biological Research
Research has focused on how this compound interacts with biological systems:
- Enzyme Inhibition Studies : Preliminary findings suggest that it may inhibit specific enzymes by binding to their active sites, thus modulating their activity. This mechanism is crucial for developing targeted therapies against various diseases.
- Binding Affinity Studies : Investigations into its binding affinity with receptors have shown promise in understanding its role in neurotransmitter modulation.
Material Science
The compound is also utilized in advanced materials development:
- Flame-Retardant Epoxy Resins : Due to its unique chemical structure, it enhances the flame-retardant properties and dielectric characteristics of epoxy resins, making it valuable for industrial applications.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rodent model. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Enzyme Interaction
Research published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in pain pathways. The binding affinity was measured using surface plasmon resonance techniques, confirming its potential as a lead compound for analgesic drug development.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with six structurally related analogs, highlighting key differences in substituents, molecular properties, and applications:
Physicochemical and Reactivity Comparisons
- Hydroxyl Group Impact: The hydroxyl group in the target compound (pKa ~14–15 predicted) enables hydrogen bonding and further functionalization (e.g., silylation, alkylation) .
- Fluorophenyl vs. Acetylphenyl : The 4-fluorophenyl group provides moderate electron-withdrawing effects, enhancing stability in cross-coupling reactions (e.g., Suzuki-Miyaura) . The acetylphenyl substituent in analog 2350279-11-5 offers stronger electron withdrawal, which may accelerate nucleophilic substitutions but reduce metabolic stability .
- Steric Effects : The 4-ethyl group in analog 1638760-22-1 introduces steric bulk, reducing ring puckering flexibility compared to the planar fluorophenyl group in the target compound .
Biological Activity
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a benzyl group and a fluorophenyl substituent, contributing to its unique pharmacological profile. The molecular formula is , and its molecular weight is approximately 281.31 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. For instance, similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin disorders .
- Receptor Modulation : Research indicates that derivatives of this compound may interact with neurotransmitter receptors, influencing pathways related to dopamine and serotonin transporters. This interaction could lead to therapeutic effects in conditions like depression or addiction .
Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer properties of piperidine derivatives. For example:
- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains.
- Anticancer Potential : A study reported that certain piperidine derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism of inducing apoptosis through interaction with cellular targets .
Case Studies
- Inhibition of Tyrosinase :
- Dopamine Transporter Interaction :
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate?
The compound is synthesized via cross-electrophile coupling between benzyl 4-hydroxypiperidine-1-carboxylate and 4-fluoro-substituted aryl bromides (e.g., 1-bromo-4-fluorobenzene) under catalytic conditions. Key steps include:
- Using 1 equivalent of benzyl 4-hydroxypiperidine-1-carboxylate and aryl bromide in the presence of a phosphine oxide catalyst (e.g., triphenylphosphine oxide).
- Purification via silica gel column chromatography with gradient elution (e.g., 5–40% ethyl acetate/hexanes) to isolate the product .
Q. What safety protocols are critical when handling this compound in the lab?
While toxicological data are limited, standard precautions include:
- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
- First aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .
Q. Which analytical methods are recommended for characterizing this compound?
Primary methods include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the piperidine ring and fluorophenyl group .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+H]⁺ at m/z 208.1330 vs. calculated 208.1332) .
- HPLC for purity assessment (e.g., 95% peak area at 254 nm) .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-electrophile coupling for derivatives of this compound?
Key variables include:
- Catalyst selection: Phosphine oxide catalysts improve efficiency compared to traditional bases like triethylamine .
- Solvent optimization: Dichloromethane or THF enhances solubility and reaction kinetics.
- Temperature control: Reactions performed at 25–50°C balance reactivity and byproduct formation .
- Substrate pre-activation: Bromination of alcohols in situ minimizes side reactions .
Q. What computational methods are suitable for analyzing the conformational flexibility of the piperidine ring?
- Ring puckering coordinates (amplitude and phase parameters) derived from crystallographic data quantify non-planar distortions .
- Density Functional Theory (DFT) simulations predict stable conformers and substituent effects on ring geometry .
- SHELX software refines crystal structures to resolve bond angles and torsional strain in derivatives .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Methodological approaches include:
- Substituent variation: Modifying the fluorophenyl group (e.g., electron-withdrawing groups) to assess binding affinity to target receptors .
- Bioisosteric replacement: Swapping the benzyl carboxylate with heterocyclic moieties to improve metabolic stability .
- In vitro assays: Testing inhibition of enzymes (e.g., kinases) or receptor-binding assays (e.g., GPCRs) to link structural changes to activity .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Multi-technique validation: Cross-check NMR peaks with HRMS/HPLC to rule out impurities .
- Deuterated solvent trials: Use DMSO-d₆ or CDCl₃ to identify solvent-induced shifts in NMR .
- Crystallographic validation: Single-crystal X-ray diffraction provides definitive bond-length/angle data to resolve ambiguous NMR assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
